molecular formula C8H14N2O B1611195 Decahydroquinoxalin-2-one CAS No. 90242-76-5

Decahydroquinoxalin-2-one

Cat. No. B1611195
CAS RN: 90242-76-5
M. Wt: 154.21 g/mol
InChI Key: JPYREMMLJKWDCF-UHFFFAOYSA-N
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Description

Decahydroquinoxalin-2-one is a nitrogen-containing heterocyclic organic compound. It is also known by other names such as rac- (4aR,8aS)-4-benzyl-decahydroquinoxalin-2-one .


Synthesis Analysis

Recent synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2 (1 H )-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This review mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1 H )-ones and their reaction mechanisms .

Scientific Research Applications

Heterogeneous Catalysis

Decahydroquinoxalin-2-one has been explored for its potential in heterogeneous catalysis , particularly in reactions involving C–H functionalization . This process is crucial for the synthesis of fine chemicals and has applications in pharmaceuticals and materials science. The compound’s structure allows for the development of recyclable catalysts that can be used in environmentally friendly reactions.

Pharmacology

In pharmacology, Decahydroquinoxalin-2-one is utilized for alkylation reactions with various hydrocarbons, which is a key step in the synthesis of bioactive pharmaceuticals . This methodology is significant for creating compounds with potential therapeutic effects.

Materials Science

The electron-withdrawing properties of the quinoxalin-2-one fragment make it a promising candidate for developing push-pull systems with photophysical properties . These systems have diverse applications in material science, including the creation of novel materials with specific light-absorbing or emitting properties.

Green Chemistry

Decahydroquinoxalin-2-one plays a role in green chemistry , where it contributes to the development of sustainable and environmentally friendly chemical processes . Its involvement in the synthesis of compounds aligns with the principles of green chemistry, which aim to reduce hazardous substances in chemical manufacturing.

Biochemistry

In biochemistry, Decahydroquinoxalin-2-one is involved in the study of fluorescence and dynamics in proteins . Understanding these properties can lead to insights into protein structure and function, which is fundamental for the development of new biochemical assays and diagnostic tools.

Environmental Science

The compound’s properties are being researched for environmental applications , such as the synthesis of metal nanoparticles by microorganisms . These nanoparticles have potential uses in environmental remediation and pollution control.

Catalysis

Decahydroquinoxalin-2-one is also significant in catalysis research, where it is used to study multiphase catalysis of core structures with biological activities . This research can lead to more efficient catalytic processes in organic synthesis.

Biochemical Applications

Lastly, Decahydroquinoxalin-2-one’s role in biochemical applications is being explored, particularly in the context of medical biochemistry and its clinical applications . This includes its use in the development of medical diagnostics and therapeutic agents.

Future Directions

The future developments of multi-component reactions of quinoxalin-2 (1 H )-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . The direct C3-functionalization of quinoxalin-2 (1 H )-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYREMMLJKWDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552576
Record name Octahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90242-76-5
Record name Octahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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